(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide
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Overview
Description
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-O~1~-[2-(4-METHOXYPHENYL)ACETYL]ETHANEHYDROXIMAMIDE is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups, and an ethanehydroximamide moiety linked to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-O~1~-[2-(4-METHOXYPHENYL)ACETYL]ETHANEHYDROXIMAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitro and methyl groups. The final step involves the coupling of the pyrazole derivative with the ethanehydroximamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-O~1~-[2-(4-METHOXYPHENYL)ACETYL]ETHANEHYDROXIMAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-O~1~-[2-(4-METHOXYPHENYL)ACETYL]ETHANEHYDROXIMAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-O~1~-[2-(4-METHOXYPHENYL)ACETYL]ETHANEHYDROXIMAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core with similar substitution patterns.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group, similar to the ethanehydroximamide moiety.
Ethanehydroximamide derivatives: Compounds with similar functional groups and structural features.
Uniqueness
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-O~1~-[2-(4-METHOXYPHENYL)ACETYL]ETHANEHYDROXIMAMIDE is unique due to the combination of its functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H19N5O5 |
---|---|
Molecular Weight |
361.35 g/mol |
IUPAC Name |
[(E)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H19N5O5/c1-10-16(21(23)24)11(2)20(18-10)9-14(17)19-26-15(22)8-12-4-6-13(25-3)7-5-12/h4-7H,8-9H2,1-3H3,(H2,17,19) |
InChI Key |
FRSNBPJBXKCPHI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N\OC(=O)CC2=CC=C(C=C2)OC)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)CC2=CC=C(C=C2)OC)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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